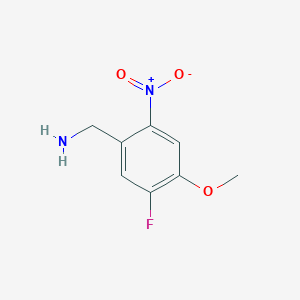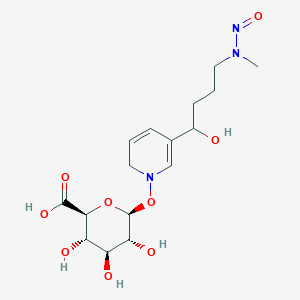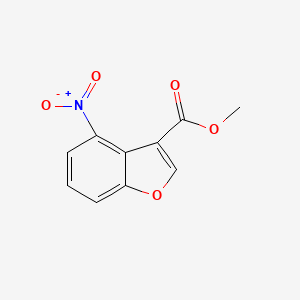![molecular formula C10H17N3 B12864026 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine CAS No. 95138-18-4](/img/structure/B12864026.png)
2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine is a heterocyclic compound that contains both a pyrrole ring and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine typically involves the reaction of 1-(2-bromoethyl)pyrrole with piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine and pyrrole derivatives.
Scientific Research Applications
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazine: Similar structure but with methyl groups on the pyrrole ring.
2-(1H-Pyrrol-1-yl)ethanamine: Contains a pyrrole ring but with an amine group instead of a piperazine ring.
Uniqueness
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine is unique due to its combination of a pyrrole ring and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95138-18-4 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-pyrrol-1-ylethyl)piperazine |
InChI |
InChI=1S/C10H17N3/c1-2-7-13(6-1)8-3-10-9-11-4-5-12-10/h1-2,6-7,10-12H,3-5,8-9H2 |
InChI Key |
OPQLVFWNSXMSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CCN2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


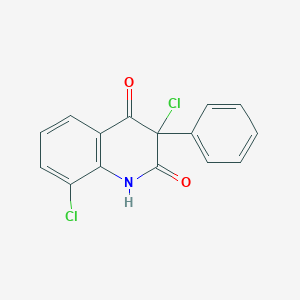

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
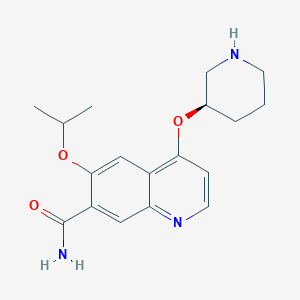
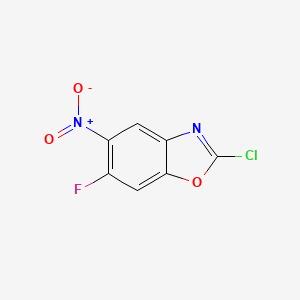
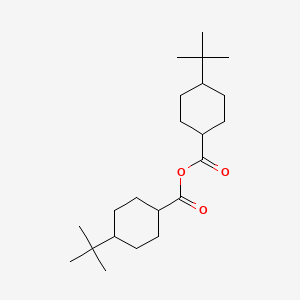
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
